Para Isomer vs. Meta Isomer: Differential Physicochemical Properties and Reactivity
Methyl 4-(3-oxobutanamido)benzoate (para isomer) exhibits a melting point of 122-124 °C , whereas the meta isomer Methyl 3-(3-oxobutanamido)benzoate lacks a documented melting point, reflecting differences in crystal lattice energy and intermolecular interactions [1]. The para isomer has a LogP of 1.46 (experimental) to 2.2 (calculated XLogP3), compared to the meta isomer's calculated XLogP3 of 1.9, indicating a measurable difference in lipophilicity [1]. The para substitution also enables distinct reactivity in N-chlorosuccinimide-mediated deacylative dihalogenation, yielding α,α-dihalo-N-arylacetamides with 97% yield [2].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 122-124 °C |
| Comparator Or Baseline | Methyl 3-(3-oxobutanamido)benzoate: Not documented |
| Quantified Difference | Not quantifiable due to lack of comparator data |
| Conditions | Solid state |
Why This Matters
The higher melting point of the para isomer facilitates easier purification via recrystallization and improves handling characteristics in solid-phase synthesis and formulation.
- [1] PubChem. Methyl 3-(3-oxobutanamido)benzoate. CID: 18071601. CAS: 1016715-52-8. View Source
- [2] Molaid. 4-(乙酰乙酰基氨基)苯羧酸甲酯. CAS 67093-75-8. View Source
